molecular formula C10H12ClF8I B14320479 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane CAS No. 103148-11-4

1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane

Cat. No.: B14320479
CAS No.: 103148-11-4
M. Wt: 446.54 g/mol
InChI Key: WISZBFHHOLUJPP-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane is a halogenated hydrocarbon. This compound is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, which contribute to its unique chemical properties. It is used in various fields of scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane typically involves the halogenation of a suitable hydrocarbon precursor. One common method is the fluorination of a decane derivative, followed by chlorination and iodination under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the selective introduction of halogen atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different hydrocarbon derivatives.

    Oxidation Reactions: Oxidative processes can lead to the formation of new functional groups or the cleavage of carbon-halogen bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hydrocarbons, while reduction and oxidation can produce different hydrocarbon derivatives and functionalized compounds.

Scientific Research Applications

1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.

    Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Investigated for potential use in pharmaceuticals and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane involves its interaction with various molecular targets and pathways. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane can be compared with other halogenated hydrocarbons, such as:

    1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Similar in structure but with a shorter carbon chain.

    Octafluoro-1,4-diiodobutane: Contains two iodine atoms and is used in different applications.

    1-Chloro-1,2,2,2-tetrafluoroethane: A simpler compound with fewer halogen atoms.

The uniqueness of this compound lies in its specific combination of halogen atoms and carbon chain length, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

103148-11-4

Molecular Formula

C10H12ClF8I

Molecular Weight

446.54 g/mol

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane

InChI

InChI=1S/C10H12ClF8I/c1-2-3-4-6(20)5-7(12,13)8(14,15)9(16,17)10(11,18)19/h6H,2-5H2,1H3

InChI Key

WISZBFHHOLUJPP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)I

Origin of Product

United States

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